Cas no 5769-31-3 (4-BROMO-2,6-DIMETHYLANILINE HYDROCHLORIDE)

4-BROMO-2,6-DIMETHYLANILINE HYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
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- 4-BROMO-2,6-DIMETHYLANILINE HYDROCHLORIDE
- 4-bromo-2,6-dimethylaniline
- hydrochloride
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- MDL: MFCD11226327
Computed Properties
- Exact Mass: 234.976
- Monoisotopic Mass: 234.976
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Melting Point: 203-204 °C
4-BROMO-2,6-DIMETHYLANILINE HYDROCHLORIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | E74219-25/G |
4-BROMO-2,6-DIMETHYLANILINE HYDROCHLORIDE |
5769-31-3 | 95% | 25g |
$67 | 2023-09-19 | |
AstaTech | E74219-5/G |
4-BROMO-2,6-DIMETHYLANILINE HYDROCHLORIDE |
5769-31-3 | 95% | 5g |
$36 | 2023-09-19 | |
AstaTech | E74219-100/G |
4-BROMO-2,6-DIMETHYLANILINE HYDROCHLORIDE |
5769-31-3 | 95% | 100g |
$141 | 2023-09-19 |
4-BROMO-2,6-DIMETHYLANILINE HYDROCHLORIDE Related Literature
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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2. Book reviews
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on 4-BROMO-2,6-DIMETHYLANILINE HYDROCHLORIDE
Professional Introduction to 4-Bromo-2,6-dimethylaniline Hydrochloride (CAS No. 5769-31-3)
4-Bromo-2,6-dimethylaniline Hydrochloride, with the chemical formula C8H10BNO·HCl, is a significant compound in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 5769-31-3, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The presence of both bromine and methyl substituents on aniline moieties enhances its reactivity, making it a valuable intermediate in synthesizing various pharmacologically active molecules.
The< strong>4-Bromo-2,6-dimethylaniline Hydrochloride molecule exhibits a unique structural framework that facilitates its role as a building block in organic synthesis. The bromine atom at the 4-position and the methyl groups at the 2- and 6-positions contribute to its distinct chemical properties, enabling it to participate in a wide range of reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and hydrogenation processes. These characteristics make it particularly useful in the synthesis of complex heterocyclic compounds, which are prevalent in modern pharmaceuticals.
In recent years, the< strong>4-Bromo-2,6-dimethylaniline Hydrochloride has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most notable areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop targeted therapies that can modulate these pathways effectively.
A groundbreaking study published in Journal of Medicinal Chemistry highlighted the utility of< strong>4-Bromo-2,6-dimethylaniline Hydrochloride in generating novel kinase inhibitors. The research demonstrated that modifications to the aniline core, including bromination and methylation, could significantly enhance binding affinity to target kinases. This finding has spurred further investigation into optimizing these structural features for improved pharmacological activity. The study also emphasized the importance of hydrochloride salt formation in enhancing solubility and bioavailability, which are critical factors for drug efficacy.
The compound's significance extends beyond kinase inhibition. Researchers have also explored its potential in developing antimicrobial agents. The bromine substituent on the aniline ring can be readily functionalized through various chemical transformations, allowing for the creation of structures with enhanced antimicrobial properties. Recent studies have shown that derivatives of< strong>4-Bromo-2,6-dimethylaniline Hydrochloride exhibit promising activity against resistant bacterial strains. This has opened new avenues for combating antibiotic-resistant infections, a growing concern in global healthcare.
In addition to its applications in drug development, 4-Bromo-2,6-dimethylaniline Hydrochloride has found utility in materials science. Its ability to act as a precursor for conductive polymers has been exploited in creating advanced electronic materials. These polymers are used in various applications, including organic light-emitting diodes (OLEDs) and sensors. The bromine atom provides a site for polymerization initiation or termination, allowing for precise control over polymer architecture and properties.
The synthesis of< strong>4-Bromo-2,6-dimethylaniline Hydrochloride involves well-established organic chemistry techniques that ensure high yield and purity. Typically, it is synthesized through bromination of m-xylene followed by methylation and subsequent salt formation with hydrochloric acid. Advances in synthetic methodologies have enabled researchers to optimize these processes further, reducing reaction times and improving environmental sustainability.
The< strong>CAS No. 5769-31-3 designation provides a unique identifier for this compound, facilitating accurate documentation and regulatory compliance in research settings. This standardized naming convention ensures that researchers worldwide can refer to the compound consistently across different studies and publications.
The versatility of< strong>4-Bromo-2,6-dimethylaniline Hydrochloride lies not only in its structural features but also in its reactivity towards various functional groups. This makes it an invaluable tool for medicinal chemists who are tasked with designing molecules with specific biological activities. By leveraging its reactivity profile, researchers can rapidly explore new chemical space and identify lead compounds for further development.
In conclusion,< strong>4-Bromo-2,6-dimethylaniline Hydrochloride, identified by its CAS number5769-31-3, is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural attributes enable diverse applications ranging from kinase inhibition to antimicrobial agents and conductive polymers. As research continues to uncover new possibilities for this compound,< strong>4-Bromo-2,6-dimethylaniline Hydrochloride is poised to remain a cornerstone material in both academic and industrial settings.
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